molecular formula C17H22N2O2 B8599003 4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

Cat. No.: B8599003
M. Wt: 286.37 g/mol
InChI Key: TUJSWKIPRGVUTB-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran core substituted with a cyclopropyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, often using alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of bacterial DNA gyrase, similar to ciprofloxacin . This interaction disrupts DNA replication and transcription, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core and cyclopropyl substitution, which may confer distinct pharmacological properties compared to other piperazine-containing compounds.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H22N2O2/c20-17-14-4-3-13(5-8-19-9-6-18-7-10-19)16(12-1-2-12)15(14)11-21-17/h3-4,12,18H,1-2,5-11H2

InChI Key

TUJSWKIPRGVUTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC3=C2COC3=O)CCN4CCNCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Cyclopropyl-5-[2-(piperazin-1-yl)ethyl]-2-benzofuran-1(3H)-one was prepared in a similar fashion to that described for the synthesis of 4-methyl-5-(2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one hydrochloride above starting from tert-butyl-4-[2-(4-cyclopropyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazine-1-carboxylate. LC-MS (IE, m/z): 275 [M+1]+.
Name
4-methyl-5-(2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl-4-[2-(4-cyclopropyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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